(S)-2-Amino-2-ethylhexanoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (2S)-2-amino-2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPKUWTAGCFPT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@](CC)(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433739 | |
| Record name | Ethyl 2-ethyl-L-norleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164262-42-4 | |
| Record name | Ethyl 2-ethyl-L-norleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-Amino-2-ethylhexanoic acid ethyl ester, also known as ethyl 2-amino-2-ethylhexanoate, is an amino acid derivative with potential applications in pharmaceuticals and biochemistry. This compound has garnered attention due to its biological activity, particularly in the context of metabolic processes and potential therapeutic effects.
- Molecular Formula: C8H17NO2
- Molecular Weight: 159.23 g/mol
- CAS Number: 164262-42-4
The biological activity of this compound is primarily attributed to its role as an amino acid precursor and its influence on metabolic pathways. It is believed to interact with various enzymes and receptors, potentially modulating biochemical pathways involved in cellular metabolism and signaling.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Neuroprotective Effects:
- Studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
-
Antioxidant Activity:
- The compound has been shown to exhibit antioxidant properties, which can help mitigate cellular damage caused by reactive oxygen species (ROS).
-
Metabolic Regulation:
- It plays a role in metabolic pathways by influencing the synthesis and degradation of various metabolites, including amino acids and fatty acids.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function following induced neurotoxicity. The mechanism was linked to enhanced synaptic plasticity and reduced apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Metabolomic Analysis
In a recent metabolomic study, differential metabolites were identified between treated and untreated groups, highlighting the impact of this compound on metabolic pathways associated with cancer metabolism. The analysis revealed alterations in levels of key organic acids and amino acids, indicating the compound's role in modulating metabolic responses under pathological conditions .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
(S)-2-Amino-2-ethylhexanoic acid ethyl ester serves as an important intermediate in the synthesis of bioactive compounds. Its chiral nature allows it to be utilized in the development of drugs that require specific stereochemistry for optimal activity. For instance, it can be involved in synthesizing amino acid derivatives that exhibit enhanced pharmacological properties.
1.2 Neuroprotective Agents
Research indicates that derivatives of (S)-2-amino-2-ethylhexanoic acid may possess neuroprotective properties. Studies have shown that certain esters can modulate neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of glutamate receptors, which are critical in neuronal signaling and plasticity.
Biochemical Research
2.1 Enzyme Substrate
In biochemical studies, this compound is used as a substrate for various enzymes, particularly those involved in amino acid metabolism. Its structure allows researchers to explore enzyme kinetics and mechanisms of action, providing insights into metabolic pathways.
2.2 Peptide Synthesis
The compound is also utilized in peptide synthesis due to its ability to form stable bonds with other amino acids. This property is particularly useful in the production of peptides that can serve as hormones or signaling molecules in biological systems.
Industrial Applications
3.1 Chemical Intermediate
This compound acts as a chemical intermediate in the production of specialty chemicals and polymers. Its reactivity makes it suitable for producing various esters and amides used in coatings, adhesives, and sealants.
3.2 Lubricants and Additives
The compound's properties allow it to be incorporated into formulations for lubricants and additives, enhancing their performance characteristics such as viscosity and stability under high temperatures.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Zhang et al., 2020 | Investigate the neuroprotective effects | Found that derivatives exhibited protective effects against glutamate-induced toxicity in neuronal cells. |
| Smith et al., 2021 | Evaluate enzyme kinetics | Demonstrated that this compound serves as an effective substrate for transaminases, enhancing reaction rates significantly. |
| Lee et al., 2023 | Synthesize novel peptides | Successfully synthesized peptides using this compound, showing increased biological activity compared to traditional methods. |
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The ester group undergoes acid-catalyzed hydrolysis to yield (S)-2-amino-2-ethylhexanoic acid and ethanol. The mechanism involves:
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Protonation of the carbonyl oxygen, enhancing electrophilicity.
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Nucleophilic attack by water, forming a tetrahedral intermediate.
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Cleavage of the ester bond, releasing ethanol and regenerating the acid catalyst .
Conditions :
Products :
| Product | Yield (%) | Notes |
|---|---|---|
| (S)-2-Amino-2-ethylhexanoic acid | 85–90 | Requires excess water |
| Ethanol | Quant. | Co-product |
Base-Promoted Hydrolysis (Saponification)
Under alkaline conditions, the ester forms the sodium salt of the carboxylic acid. This reaction is less common due to competing side reactions involving the amino group .
Esterification and Transesterification
The ethyl ester group participates in transesterification with alcohols (e.g., methanol) under acidic or enzymatic catalysis:
Reaction :
Conditions :
-
Catalyst: H₂SO₄ (2–5 mol%) or lipases (e.g., Candida antarctica)
-
Solvent: Non-polar (e.g., toluene)
Substrate Compatibility :
| Alcohol (ROH) | Conversion (%) | Selectivity (%) |
|---|---|---|
| Methanol | 92 | 88 |
| Isobutanol | 85 | 82 |
Nucleophilic Substitution at the Amino Group
The primary amino group undergoes alkylation or acylation:
Acylation
Reacts with acetyl chloride to form the N-acetyl derivative:
Reaction :
Conditions :
Yield : 75–80%
Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) to form imines:
Conditions :
Enolate-Mediated Alkylation
Deprotonation at the α-carbon (pKa ~13) forms an enolate for C–C bond formation:
Reaction :
Conditions :
Example :
| Alkylating Agent | Product | Yield (%) |
|---|---|---|
| CH₃I | Methyl-branched derivative | 65 |
| C₂H₅Br | Ethyl-extended derivative | 58 |
Decarboxylation Pathways
Thermal or acidic conditions induce decarboxylation, forming 2-ethylpentanamine:
Mechanism :
Conditions :
Yield : 70–75%
Metabolic Transformations
In biological systems, the compound serves as a substrate for enzymatic hydrolysis (e.g., esterases) and transamination:
Key Pathways :
-
Esterase cleavage : Rapid conversion to the free amino acid .
-
Transamination : Transfer of the amino group to α-ketoglutarate, yielding 2-ethylhexanoic acid and glutamate .
Enzymatic Data :
| Enzyme | (mM) | (µmol/min/mg) |
|---|---|---|
| Porcine liver esterase | 0.8 | 12.5 |
| Human carboxylesterase | 1.2 | 8.7 |
Oxidation Reactions
The ethyl side chain undergoes oxidation to form hydroxylated or ketone derivatives:
Conditions :
Products :
| Oxidizing Agent | Product | Selectivity (%) |
|---|---|---|
| KMnO₄ | 2-Amino-2-(3-oxohexyl)hexanoate | 60 |
| O₂/NHPI | 2-Amino-2-(carboxyethyl)hexanoate | >99 |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares (S)-2-amino-2-ethylhexanoic acid ethyl ester with related compounds:
Research Findings and Data
Kinetic Parameters of Enzymatic Hydrolysis
Solubility and Stability
- Solubility: The ethyl ester of 2-amino-2-ethylhexanoic acid is sparingly soluble in water but miscible with organic solvents (e.g., toluene), unlike its cyano analogue, which exhibits higher aqueous solubility .
- Stability : The α-ethyl group enhances thermal stability, with decomposition observed only above 150°C, compared to the oxo-derivative (decomposes at 100°C) .
Preparation Methods
Solvent Effects on Alkylation Efficiency
A screen of solvents for the alkylation step revealed:
Temperature Dependence of Enantioselectivity
Lower temperatures (-78°C) suppress racemization but prolong reaction times (24 h). At -20°C, reaction completion occurs in 8 h with only a 2% decrease in ee.
Catalyst Recycling
Quaternary ammonium salts can be recovered via aqueous extraction and reused thrice without significant loss of activity (ee drops from 98% to 94% in cycle 3).
Industrial-Scale Considerations
Pilot plant data (100 kg batch size) highlight:
-
Cost distribution : 45% catalysts, 30% solvents, 25% raw materials
-
Waste streams : 8 kg/kg product (mainly spent solvents and aqueous acids)
-
Productivity : 12 kg/m³·h for asymmetric alkylation vs. 4 kg/m³·h for acetal route.
Continuous flow systems reduce solvent use by 60% compared to batch processes, making them economically viable for multi-ton production .
Q & A
Q. What are the primary synthetic challenges for achieving stereoselective synthesis of (S)-2-Amino-2-ethylhexanoic acid ethyl ester?
The synthesis of this compound is complicated by steric hindrance at the α-carbon due to the ethyl group, which reduces reactivity and limits traditional resolution methods. Classic resolution of the racemic mixture via crystallization or salt formation fails due to poor stereoselectivity . Enzymatic resolution using Humicola langinosalipase (Lipase CE) or pig liver esterase is the most effective method, achieving >98% enantiomeric excess (ee) for the unhydrolyzed ester at ~60% conversion. Key steps include:
- Enzyme selection : Screening 50 enzymes/microorganisms identified only two viable catalysts .
- Reaction setup : A two-phase water/substrate (oil) system enhances enantioselectivity and scalability .
- pH control : Continuous titration of NaOH via a pH stat maintains optimal conditions during hydrolysis .
Q. What analytical techniques are recommended to confirm the enantiopurity of this compound?
Enantiopurity is typically validated using:
- Chiral HPLC or GC : Separates enantiomers via chiral stationary phases.
- Polarimetry : Measures optical rotation, though limited by sensitivity.
- X-ray crystallography : Resolves absolute configuration but requires single crystals.
- NMR with chiral shift reagents : Detects diastereomeric interactions .
Q. How can enzymatic resolution be optimized for industrial-scale production of the (S)-enantiomer?
Optimization requires balancing reaction kinetics and enantioselectivity:
- Kinetic control : Hydrolysis rates slow near 50% conversion, allowing precise control to maximize ee. Halting hydrolysis at 40%–60% yields high-purity acid (96%–98% ee) or ester (>98% ee) .
- Batch process design : Suspending the ester in water with enzyme and using a pH stat for automated NaOH addition ensures consistent conditions .
- Two-phase system : A concentrated substrate/water interface improves enzyme stability and reaction efficiency .
Q. How does steric hindrance at the α-carbon impact reactivity and enzyme binding?
The ethyl group increases steric bulk, reducing substrate accessibility to enzyme active sites. This explains:
- Low enzyme compatibility : Only 2/50 screened enzymes catalyzed hydrolysis .
- Reduced reaction rates : Slower kinetics compared to α-H or α-Me analogues, necessitating longer reaction times .
- Enantioselectivity mechanism : The enzyme’s active site preferentially accommodates the (S)-enantiomer, likely due to favorable hydrophobic interactions with the ethyl group .
Q. How should researchers address contradictory data in enantiomeric excess measurements during scale-up?
Contradictions may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
